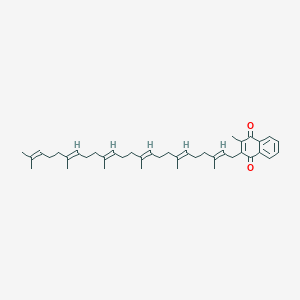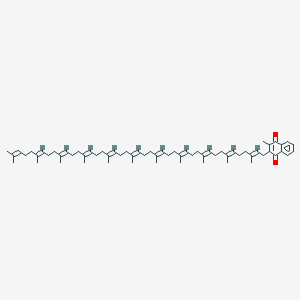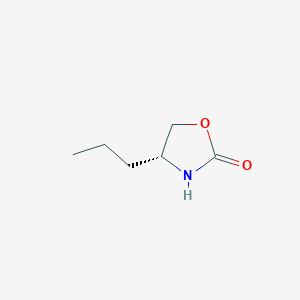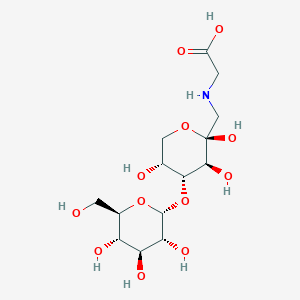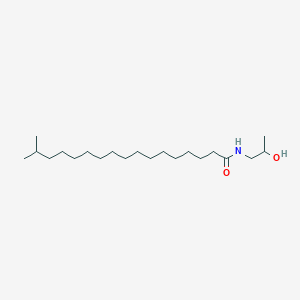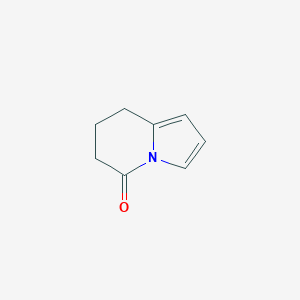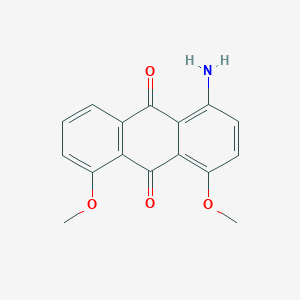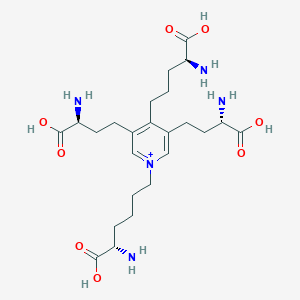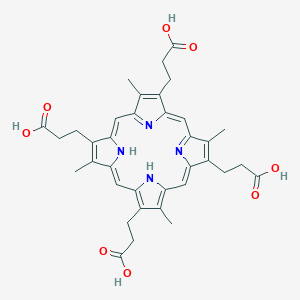
Coproporphyrine I
Vue d'ensemble
Description
Coproporphyrin I (CPI) is a type of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as in the formation of hemoglobin and chlorophyll. CPI is characterized by having four methyl and four propionic acid groups on the porphyrin ring. It is one of the isomers of coproporphyrin, with coproporphyrin III being another significant isomer. The function of CPI in biological systems is not as well understood as that of other porphyrins .
Synthesis Analysis
The synthesis of CPI involves enzymatic reactions within the heme biosynthetic pathway. Coproporphyrinogenase, an enzyme found in rat-liver mitochondria, acts specifically on coproporphyrinogen III to form protoporphyrinogen, a precursor to heme. This enzyme has been studied for its properties, including its molecular weight, isoelectric point, and pH optimum. It does not require a cofactor and is not inhibited by metal-chelating agents . Additionally, CPI synthesis and its interindividual variability have been investigated in relation to the OATP1B1 genotype, ethnicity, and sex, with findings indicating that the synthesis rate can be influenced by these factors .
Molecular Structure Analysis
CPI's molecular structure is based on the porphyrin ring, a heterocyclic macrocycle composed of four pyrrole subunits interconnected at their α carbon atoms via methine bridges. The structure of CPI corresponds to aetioporphyrin I, which has only methyl and ethyl groups in varying positions on the ring. CPI's structure is distinct from that of aetioporphyrin III, which includes hemoglobin and chlorophyll, and the two types of porphyrins are not interconvertible except by complete destruction and re-synthesis .
Chemical Reactions Analysis
CPI is involved in various chemical reactions, particularly as a biomarker for drug-drug interactions mediated by the OATP1B transporter. CPI's plasma and urine concentrations can be affected by the presence of drugs like rifampicin, which inhibits OATP1B. The study of CPI as a biomarker involves modeling its synthesis, elimination clearances, and the impact of inhibitors on its transport . Additionally, CPI can form chelates with metals such as thallium(III), which can be studied using NMR spectroscopy to understand the monomer-dimer equilibrium and the interactions between porphyrin rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPI include its absorption and fluorescence spectra, which are essential for its quantitative estimation and identification. The melting points of CPI's methyl esters are also significant for its characterization. These properties depend on the purity of the compound and are critical for studies of porphyrin metabolism . The excretion of CPI in bile and urine has been studied, showing that CPI binds equally to rat plasma and liver cytosol and is excreted in a concentration ratio of 2:1 with coproporphyrin III in bile .
Applications De Recherche Scientifique
Signification biologique et biosynthèse de l'hème
- Applications:
Production bio-basée dans Escherichia coli
- Résultats: Jusqu'à 353 mg/L de CP produits en culture en bioréacteur utilisant le glycérol comme source de carbone .
Applications de capteurs
- Dérivés: Les dérivés de la CP sont prometteurs comme capteurs multiparamétriques pour l'oxygène et H+ .
Propriétés de phosphorescence
Mécanisme D'action
Result of Action
It is known that porphyrins, including coproporphyrin i, build up in patients with hereditary enzyme disorders known as porphyrias . This buildup can cause various symptoms and complications, depending on the specific type of porphyria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Coproporphyrin I. For instance, a study found that the transition of active Mycolicibacterium smegmatis cells to a dormant state under acidification conditions is accompanied by the intracellular accumulation of tetramethyl ester of coproporphyrin (TMC) . This suggests that environmental conditions such as pH can influence the action of Coproporphyrin I .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Recent advances in understanding the physiological dynamics of eukaryotic ferrochelatase, a mitochondrially localized metalloenzyme, have led to improved diagnosis and treatment . These advances include DNA-based diagnoses for all the porphyrias, new understanding of the pathogenesis of the acute hepatic porphyrias, identification of the iron overload-induced inhibitor of hepatic uroporphyrin decarboxylase activity that causes the most common porphyria, porphyria cutanea tarda . The advancement of the field of porphyrinoid-bioconjugation chemistry from basic academic research to more clinically targeted applications require continuous fine-tuning in terms of synthetic strategies .
Analyse Biochimique
Biochemical Properties
Coproporphyrin I and III have recently been proposed as endogenous clinical biomarkers to predict organic anion-transporting polypeptide 1B (OATP1B)-mediated drug–drug interactions . In vitro studies showed that coproporphyrin I and III were substrates of human organic anion-transporting polypeptide (OATP) 1B1, OATP1B3, multidrug resistance-associated protein (MRP) 2 and MRP3 .
Cellular Effects
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . This situation occurs in the pathological condition called congenital erythropoietic porphyria .
Molecular Mechanism
The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . The reaction entails the conversion of the four carboxymethyl (acetic acid) side chains to methyl groups, with release of four molecules of carbon dioxide .
Temporal Effects in Laboratory Settings
The disposition of coproporphyrins was markedly altered by loss of Mrp2 and increased Mrp3 function as measured in TR rats . This suggests that hepatic OATP considerably affects the disposition of coproporphyrin I in animal models .
Dosage Effects in Animal Models
In animal models, rifampin markedly reduced the liver and intestinal uptake of [3H]coproporphyrin I while increasing the kidney uptake . This suggests that hepatic OATP considerably affects the disposition of coproporphyrin I in animal models, indicating coproporphyrin I is a sensitive and selective endogenous biomarker of OATP inhibition .
Metabolic Pathways
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I .
Subcellular Localization
Coproporphyrin I is not produced in the normal porphyrin biosynthesis pathway. If the enzyme uroporphyrinogen-III cosynthase is missing or inactive, the compound uroporphyrinogen I is produced instead of uroporphyrinogen III . The enzyme uroporphyrinogen III decarboxylase will also act on the I isomer, producing coproporphyrinogen I . This suggests that the subcellular localization of coproporphyrin I is likely within the mitochondria, where the heme biosynthesis pathway occurs .
Propriétés
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUOZSDXVZCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883425 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
531-14-6 | |
| Record name | Coproporphyrin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coproporphyrin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coproporphyrin I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW4SWA9YWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Coproporphyrin I (CPI)?
A1: Coproporphyrin I (CPI) is a type I isomer porphyrin. It is not involved in the heme biosynthesis pathway, unlike its counterpart, Coproporphyrin III (CPIII). CPI is primarily considered a byproduct of heme synthesis and is often used as a biomarker for certain medical conditions.
Q2: How is CPI used as a biomarker in medicine?
A2: CPI levels in urine, feces, and blood can provide valuable insights into various health conditions. Increased urinary CPI excretion can indicate conditions like Rotor's syndrome [, ], lead poisoning [, ], and Dubin-Johnson syndrome []. It can also signal impaired liver function, especially when observed alongside normal total urinary coproporphyrin excretion [].
Q3: Can CPI levels help diagnose specific diseases?
A3: Yes, altered CPI levels, particularly in combination with other porphyrin levels, can aid in diagnosing various porphyrias. For example, patients with overt porphyria cutanea tarda (PCT) exhibit a specific urinary porphyrin excretion profile, characterized by a decreased coproporphyrin-to-uroporphyrin ratio and/or an inversion of the typical coproporphyrin III-to-coproporphyrin I ratio. Even after achieving clinical remission, these patients often continue to display these characteristic changes in their urinary porphyrin profiles []. Furthermore, in erythropoietic porphyrias, such as congenital erythropoietic porphyria and protoporphyria, there are significantly elevated proportions of CPI and decreased proportions of isomers III, II, and IV in the feces []. In contrast, acute hepatic porphyrias like acute intermittent porphyria and porphobilinogen synthase deficiency porphyria show notably higher proportions of isomers III, II, and IV compared to porphyria cutanea tarda [].
Q4: What do elevated levels of CPI in the amniotic fluid and urine of premature infants suggest?
A4: Studies have found significantly higher coproporphyrin I excretion in amniotic fluid and urine of premature infants compared to adults []. This suggests a potential hepatic excretory defect during fetal development, similar to what is observed in Dubin-Johnson syndrome, albeit transient in the case of premature infants.
Q5: Can CPI levels be used to assess transporter activity in certain diseases?
A5: Research suggests that tracking CPI, particularly alongside CPIII, could be helpful in understanding transporter activity changes in conditions like Nonalcoholic Steatohepatitis (NASH). Studies using animal models have shown a significant increase in CPI plasma concentration with NASH progression []. This elevation is likely attributed to changes in the expression and activity of transporters like OATP and MRP.
Q6: What is the molecular formula and weight of Coproporphyrin I?
A6: The molecular formula of Coproporphyrin I is C40H44N4O8, and its molecular weight is 708.8 g/mol.
Q7: Can you describe the spectroscopic characteristics of Coproporphyrin I?
A7: Coproporphyrin I displays distinctive spectral absorption and fluorescence properties, valuable for its identification and quantification. Studies have investigated its spectral characteristics, particularly comparing them to Coproporphyrin III []. Additionally, the influence of pH on the absorption spectra of CPI has been examined, showing that the pH of the buffer solution, specifically ammonium acetate, significantly impacts the molar absorption coefficient, particularly in the pH range of 4-5 [].
Q8: What is known about the basicity of CPI?
A8: Research has shown that porphyrins, including CPI, are stronger bases than previously thought. They can accept two protons in a stepwise manner on the nitrogen atoms within the conjugated tetrapyrrolic ring as the pH of an aqueous solution decreases from 12 to 0 []. This characteristic has implications for their behavior in different physiological environments.
Q9: Has the structure of CPI been explored for potential applications in areas like biosensors?
A9: Yes, the structure of CPI, particularly its ability to form complexes with metal ions like Cobalt(III) and Zinc(II), has been studied for its potential in biosensing applications []. Research has shown that these metalloporphyrins can selectively bind to specific molecules, such as histamine and histidine, suggesting their potential use in detecting and monitoring these compounds.
Q10: What is the significance of Organic Anion Transporting Polypeptides (OATPs) in the context of CPI?
A10: OATPs play a crucial role in the pharmacokinetics of CPI, influencing its absorption, distribution, and excretion. Studies using CPI, particularly deuterium-labeled Coproporphyrin I (CPI-d8), in cynomolgus monkeys have demonstrated that OATP inhibition, for instance by drugs like cyclosporin A (CsA), can significantly affect CPI disposition in the body [].
Q11: Can CPI be used as an indicator of OATP1B activity?
A11: Yes, research indicates that CPI can serve as a sensitive and selective endogenous biomarker of OATP1B activity. Studies in animal models have shown that hepatic OATP significantly impacts the disposition of CPI. Specifically, rifampicin, a known OATP inhibitor, notably reduced the liver and intestinal uptake of tritium-labeled CPI while increasing its uptake in the kidneys [].
Q12: Are there any drugs that have been shown to affect CPI levels through OATP1B interactions?
A12: Yes, Probenecid (PROB), a known inhibitor of renal organic anion transporters OAT1 and OAT3, has also demonstrated weak OATP1B inhibitory effects in vivo. This was evidenced by an increase in plasma levels of CPI and CPIII after PROB administration to healthy subjects [].
Q13: How do the pharmacokinetics of CPI compare to other potential OATP1B biomarkers?
A13: A comparative study of 20 potential endogenous biomarkers for OATP1B inhibition highlighted the strengths of CPI as a biomarker. While molecules like tetradecanedioate (TDA), hexadecanedioate (HDA), and bile acids like glycocholic acid, glycodeoxycholic acid (GDCA), and taurodeoxycholic acid (TDCA) showed potential, they also presented challenges like high interindividual variability, particularly with bile acids []. This reinforces the value of CPI as a reliable and sensitive biomarker for assessing OATP1B activity.
Q14: How is CPI metabolized and excreted from the body?
A14: The majority of CPI is excreted unchanged in the bile and feces. A smaller proportion is excreted in the urine. The liver plays a crucial role in CPI excretion, as evidenced by studies on rats. When the liver's excretory capacity is compromised, for example, due to ethinylestradiol treatment, there's a decrease in total hepatic excretion of both CPI and CPIII, accompanied by a rise in their urinary excretion [].
Q15: Are there differences in the excretion patterns of CPI and CPIII?
A15: Yes, studies in rats have shown that while both CPI and CPIII are excreted in the bile, there is a preference for CPI excretion. During simultaneous infusions of both isomers into the bile, the concentration ratio in bile was found to be 2:1 for CPI and CPIII, respectively, suggesting a preferential excretion of CPI by the liver [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



